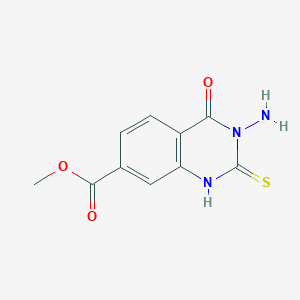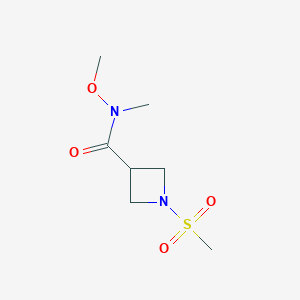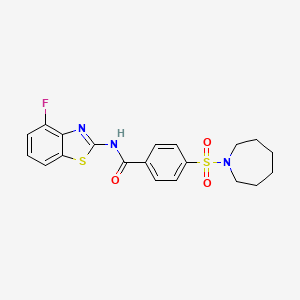![molecular formula C17H18BrNO4 B2666881 2-bromo-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]benzamide CAS No. 1797063-41-2](/img/structure/B2666881.png)
2-bromo-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-bromo-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]benzamide is an organic compound with a complex structure, featuring a bromine atom, a benzamide group, and a hydroxyethyl group attached to a dimethoxyphenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]benzamide typically involves the bromination of a precursor compound followed by amide formation. One common method includes:
Amide Formation: The reaction of the brominated compound with 2-(3,4-dimethoxyphenyl)-2-hydroxyethylamine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired benzamide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-bromo-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: NaOCH3 in methanol, KCN in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
科学的研究の応用
2-bromo-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
作用機序
The mechanism of action of 2-bromo-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the transcription and translation of genes related to its biological activity.
類似化合物との比較
Similar Compounds
- 2-bromo-N-(3,4-dimethylphenyl)benzamide
- 2-bromo-N-(2,4-dimethoxyphenyl)benzamide
- 2-bromo-N-(2,5-dimethoxyphenyl)benzamide
Uniqueness
2-bromo-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]benzamide is unique due to the presence of the hydroxyethyl group, which imparts distinct chemical properties and potential biological activities compared to its analogs. This structural feature may enhance its solubility, reactivity, and interaction with biological targets, making it a valuable compound for further research and development.
特性
IUPAC Name |
2-bromo-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO4/c1-22-15-8-7-11(9-16(15)23-2)14(20)10-19-17(21)12-5-3-4-6-13(12)18/h3-9,14,20H,10H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNOSJQILQIGRIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CNC(=O)C2=CC=CC=C2Br)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-ethoxyphenyl)-2-[(2-methoxyphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2666798.png)

![1-[(4-chlorophenyl)methyl]-N3,N3,N5,N5-tetramethyl-1H-1,2,4-triazole-3,5-diamine](/img/structure/B2666800.png)
![N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2-phenoxyacetamide](/img/structure/B2666802.png)

![1-benzyl-4-[4-[(E)-2-phenylethenyl]sulfonylpiperazine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2666807.png)
![1-(2-chloro-4-fluorobenzoyl)-3-[(furan-2-yl)methanesulfonyl]pyrrolidine](/img/structure/B2666809.png)
![N-(2,5-difluorophenyl)-N'-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}ethanediamide](/img/structure/B2666810.png)
![N-[(3-Ethoxyphenyl)methyl]-N-(thiolan-3-ylmethyl)prop-2-enamide](/img/structure/B2666811.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{4-[2-(thiophen-2-yl)ethyl]piperazin-1-yl}acetamide](/img/structure/B2666812.png)



![3-{[1-(5-chloro-2-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyridazine](/img/structure/B2666820.png)
